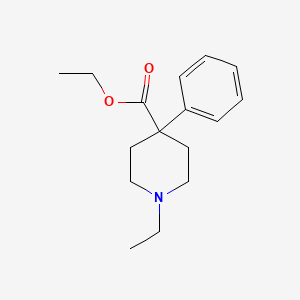

Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate

Vue d'ensemble

Description

Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate is a chemical compound with the molecular formula C16H23NO2 . It is also known by its CAS number 28018-10-2 . This compound is related to pethidine, an opioid analgesic drug .

Synthesis Analysis

The synthesis of this compound and related compounds has been studied. It was found that the replacement of the methyl group on the nitrogen atom of pethidine by groups containing ether linkages produces an increase in potency .Molecular Structure Analysis

The InChI code for this compound is1S/C16H23NO2/c1-3-17-12-10-16 (11-13-17,15 (18)19-4-2)14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 . The Canonical SMILES is CCN1CCC (CC1) (C2=CC=CC=C2)C (=O)OCC . Physical And Chemical Properties Analysis

This compound has a molecular weight of 261.36 g/mol . It has a computed XLogP3 of 2.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 261.172878976 g/mol . The topological polar surface area is 29.5 Ų .Applications De Recherche Scientifique

Phosphine-Catalyzed Annulation

A study by Zhu, Lan, and Kwon (2003) in the Journal of the American Chemical Society discusses the use of similar compounds in phosphine-catalyzed [4 + 2] annulation, leading to the synthesis of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

Enzymatic Catalysis in Polymer Chemistry

Pang, Ritter, and Tabatabai (2003) in Macromolecules explored the enzymatic catalysis of similar compounds using horseradish peroxidase, contributing to polymer chemistry (Pang, Ritter, & Tabatabai, 2003).

Synthesis Optimization

Can (2012) reported in Central South Pharmacy on the optimized synthesis of a related compound, aiming to reduce production costs and improve yield, highlighting its importance in synthetic chemistry (Can, 2012).

Crystal and Molecular Structure Studies

Research by Sapnakumari et al. (2014) in Molecular Crystals and Liquid Crystals focused on the synthesis and characterization of related compounds, providing insights into their molecular and crystal structures (Sapnakumari et al., 2014).

Conformational Analysis of Saturated Heterocycles

Baker, Blackburne, and Katritzky (1974) in the Journal of The Chemical Society-Perkin Transactions 1 conducted a study on the conformational analysis of saturated heterocycles, including ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate, providing valuable data on reaction rates and stereoselectivity (Baker, Blackburne, & Katritzky, 1974).

Safety and Hazards

The safety information for Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate indicates that it has the GHS07 pictogram. The hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Mécanisme D'action

Target of Action

Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate is a synthetic compound that is structurally related to pethidine . The primary targets of this compound are the μ-opioid receptors . These receptors are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins .

Mode of Action

This compound exerts its effects by binding to and activating the μ-opioid receptor . This occurs because this compound structurally mimics endogenous endorphins which are naturally found within the body and also work upon the μ-opioid receptor set .

Biochemical Pathways

The activation of the μ-opioid receptors by this compound leads to a decrease in the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine and noradrenaline . This results in an increase in pain threshold and a decrease in the perception of pain .

Pharmacokinetics

It is known that similar compounds like pethidine are quickly hydrolysed in the liver to pethidinic acid and are also demethylated to norpethidine, which has half the analgesic activity of pethidine but a longer elimination half-life .

Result of Action

The activation of the μ-opioid receptors by this compound results in analgesic effects . This is due to the decrease in the release of nociceptive neurotransmitters, leading to an increase in pain threshold and a decrease in the perception of pain .

Propriétés

IUPAC Name |

ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-3-17-12-10-16(11-13-17,15(18)19-4-2)14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBILWUCGKPKJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)(C2=CC=CC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20658148 | |

| Record name | Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28018-10-2 | |

| Record name | Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline](/img/structure/B1419004.png)

![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1lambda6-thiane-1,1-dione](/img/structure/B1419006.png)

![1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one](/img/structure/B1419013.png)

![2-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1419016.png)

![1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine](/img/structure/B1419023.png)

![(S)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B1419026.png)